molecular formula C10H10N2O2 B1445476 Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1251761-36-0

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No. B1445476
CAS RN: 1251761-36-0
M. Wt: 190.2 g/mol
InChI Key: KFLBCJVZIOWQAO-UHFFFAOYSA-N
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Description

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a chemical compound with the CAS Number: 1251761-36-0 . It has a molecular weight of 190.2 . The compound is solid in its physical form .

  • Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes to create 2 (acylethynyl)pyrroles at room temperature in solid alumina .
  • Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones .
  • Finally, intramolecular cyclization (catalyzed by Cs 2 CO 3 /DMSO) of the prepared propargylic derivatives to reach the Z-configuration of “(acylmethylidene)pyrrolo[1,2-a]pyrazines” .


Molecular Structure Analysis

The Inchi Code of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is 1S/C10H10N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, have been used in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .


Physical And Chemical Properties Analysis

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a solid substance . It should be stored in a refrigerator . .

Scientific Research Applications

Bioluminescence Research

Derivatives of pyrazine are known substrates in bioluminescence systems; thus, this compound may have applications in studying or developing bioluminescent markers or probes.

These applications are inferred from the general properties and activities of pyrrolopyrazine derivatives as found in the literature . Specific research involving Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate would need to be conducted to confirm these potential uses.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 and H317 . Precautionary measures include P202, P261, and P280 .

Future Directions

Pyrrolopyrazine derivatives, including Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, have shown a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLBCJVZIOWQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN2C1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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